

AMARA Peptide: A Versatile Substrate for Probing AMPK and SIK Kinase Activity

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Compound of Interest

Compound Name: AMARA peptide TFA

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide has emerged as a critical tool for the study of two closely related serine/threonine kinases: AMP-activated protein kinase (AMPK) and Salt-inducible kinase (SIK). As a synthetic peptide substrate, AMARA provides a specific and reliable means to measure the catalytic activity of these kinases, which are central regulators of cellular metabolism and signaling. This technical guide provides a comprehensive overview of the AMARA peptide, its kinetic parameters with SIK, detailed experimental protocols for both radioactive and non-radioactive kinase assays, and a depiction of the relevant signaling pathways. This information is intended to empower researchers in their efforts to understand the intricate roles of AMPK and SIK in health and disease, and to facilitate the discovery of novel therapeutic modulators.

The AMARA peptide is a synthetic peptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg^[1]. It is designed to be a specific substrate for members of the AMPK/SNF1-like kinase family, which includes both AMPK and SIK isoforms^[2]^[3]^[4]. The serine residue in the sequence serves as the phosphorylation site for these kinases.

Data Presentation: Quantitative Analysis of AMARA Peptide as a Kinase Substrate

The utility of a kinase substrate is defined by its kinetic parameters, primarily the Michaelis constant (K_m) and the maximum velocity (V_{max}). These values provide insight into the affinity of the enzyme for the substrate and the efficiency of the phosphorylation reaction. Below is a summary of the available quantitative data for the AMARA peptide with SIK2. To date, specific K_m and V_{max} values for the AMARA peptide with AMPK isoforms have not been reported in the literature.

Kinase	Substrate	K_m (μM)	V_{max} (units/mg)	Comments
SIK2 (GST-tagged, recombinant)	AMARA Peptide	162	86	Data obtained from studies with endogenous SIK2 immunoprecipitated from 3T3-L1 adipocytes.
AMPK	AMARA Peptide	Not Reported	Not Reported	While widely used as a substrate, specific kinetic constants have not been published.

Experimental Protocols

Detailed and reliable experimental protocols are essential for obtaining reproducible results. The following sections provide methodologies for both non-radioactive and radioactive kinase assays using the AMARA peptide.

Non-Radioactive SIK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Chemi-Verse™ SIK1 Kinase Assay Kit by BPS Bioscience and utilizes the ADP-Glo™ technology from Promega to measure kinase activity by quantifying the amount of ADP produced.

Materials:

- Purified recombinant SIK1 kinase
- AMARA Peptide (1 mg/ml stock)
- 5x Kinase Assay Buffer 1 (specific to the kit)
- 500 μ M ATP solution
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well plates
- Test inhibitors dissolved in DMSO

Procedure:

- Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each well, combine 6 μ l of 5x Kinase Assay Buffer 1, 0.5 μ l of 500 μ M ATP, 5 μ l of 1 mg/ml AMARA Peptide, and 1 μ l of distilled water.
- Assay Plate Setup:
 - Add 12.5 μ l of the Master Mix to each well.
 - For inhibitor screening, add 2.5 μ l of the test inhibitor solution (ensure the final DMSO concentration does not exceed 1%).
 - For the positive control (maximum kinase activity), add 2.5 μ l of a diluent solution (e.g., 10% DMSO in 1x Kinase Assay Buffer 1).
 - For the "blank" (no enzyme control), add 2.5 μ l of the diluent solution and an additional 10 μ l of 1x Kinase Assay Buffer 1.
- Enzyme Addition:

- Thaw the SIK1 enzyme on ice.
- Dilute the SIK1 to a working concentration of 1.25 ng/μl in 1x Kinase Assay Buffer 1.
- Initiate the kinase reaction by adding 10 μl of the diluted SIK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.
- Incubation: Incubate the plate at 30°C for 45 minutes.
- ADP Detection:
 - Add 25 μl of ADP-Glo™ Reagent to each well.
 - Incubate at room temperature for 45 minutes, protected from light.
- ATP Detection:
 - Add 50 μl of Kinase Detection Reagent to each well.
 - Incubate at room temperature for another 45 minutes, protected from light.
- Luminescence Measurement: Read the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

Radioactive AMPK Kinase Assay ([γ-32P]ATP Filter Binding Assay)

This protocol is a generalized method for a radioactive kinase assay and has been adapted for use with the AMARA peptide, based on established procedures for AMPK activity measurement[5]. This method is considered the gold standard for its high sensitivity and direct measurement of phosphate incorporation[5].

Materials:

- Immunoprecipitated or purified AMPK
- AMARA Peptide

- [γ - ^{32}P]ATP
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij35)
- ATP/MgCl₂ solution (e.g., 200 μM ATP, 50 μM MgCl₂ final concentration)
- P81 phosphocellulose paper
- 0.5% Phosphoric acid
- Scintillation counter and scintillation fluid

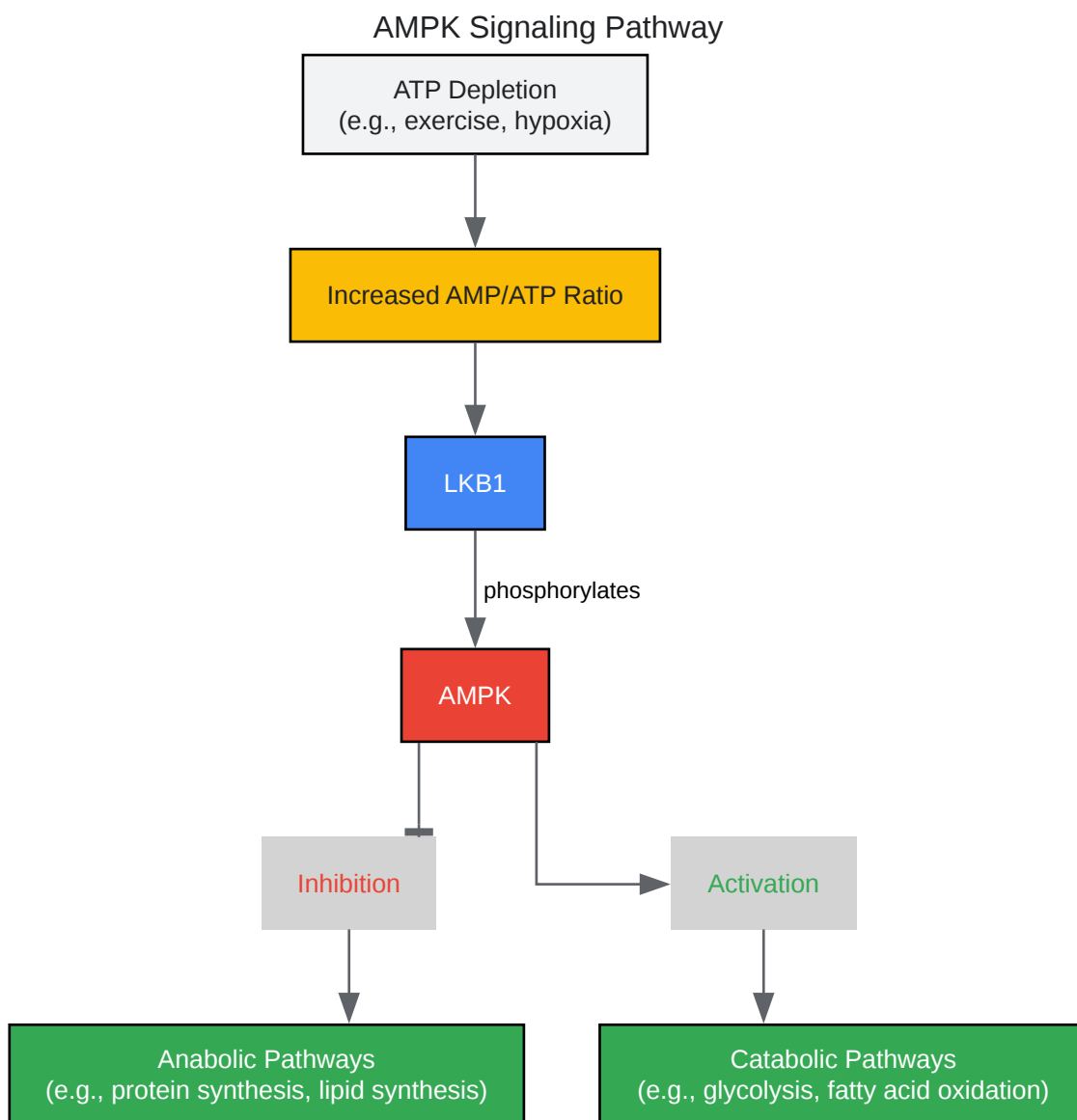
Procedure:

- Reaction Setup:
 - Prepare a reaction mix in a total volume of 50 μl .
 - Combine the kinase assay buffer, immunoprecipitated or purified AMPK, and AMARA peptide (a typical final concentration is 200 μM)[5].
- Initiation of Reaction:
 - Prepare a "hot assay mix" containing the ATP/MgCl₂ solution and [γ - ^{32}P]ATP (specific activity typically around 0.25×10^6 cpm/nmol)[5].
 - Start the reaction by adding the hot assay mix to the reaction tubes.
- Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes)[5].
- Stopping the Reaction and Spotting:
 - Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20-40 μl) onto P81 phosphocellulose paper squares.
- Washing:
 - Wash the P81 papers extensively in 0.5% phosphoric acid to remove unincorporated [γ - ^{32}P]ATP. This is typically done with multiple washes of several minutes each.

- Quantification:
 - Dry the P81 papers.
 - Measure the incorporated radioactivity using a scintillation counter.
 - Kinase activity is calculated based on the counts per minute (CPM), the specific activity of the $[\gamma\text{-}^{32}\text{P}]\text{ATP}$, and the amount of enzyme used, typically expressed as nmol of phosphate incorporated per minute per milligram of protein (U/mg)[5].

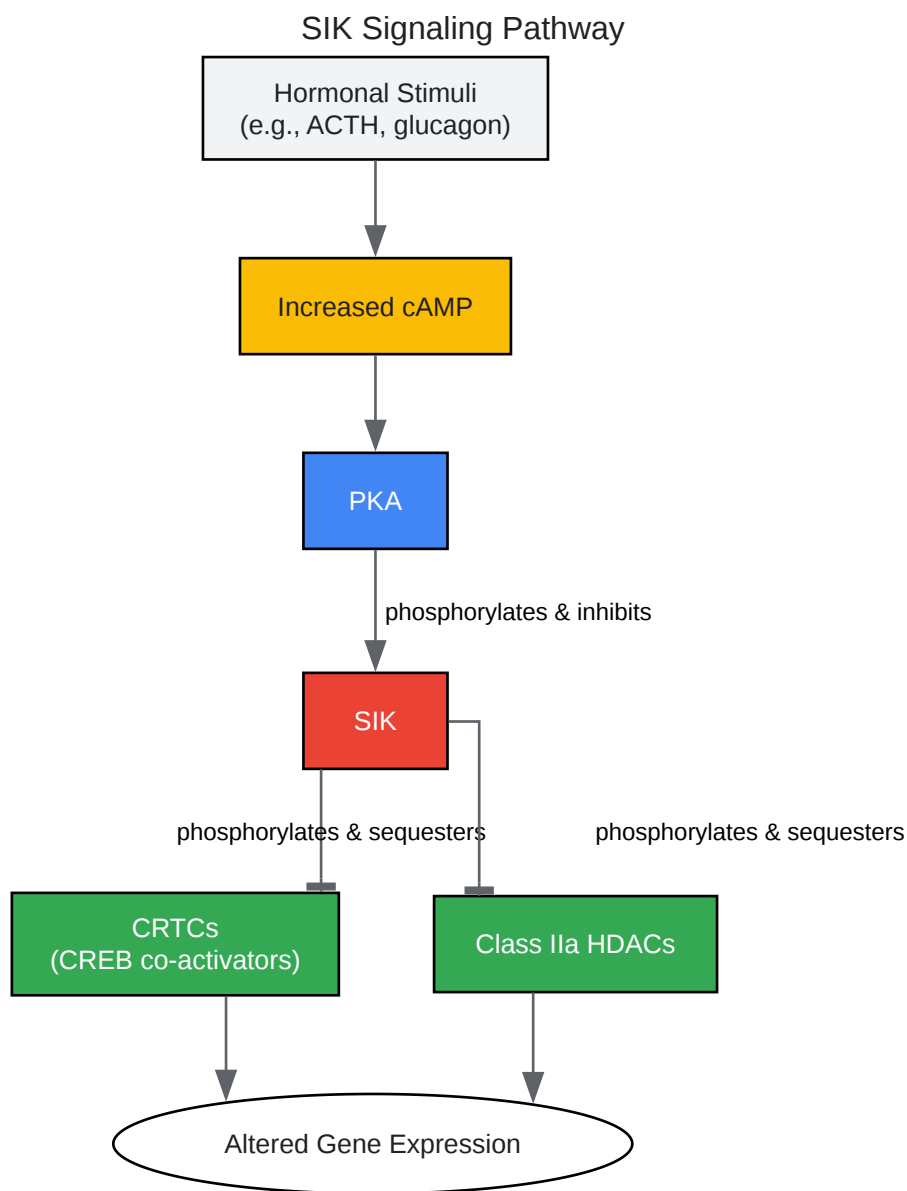
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context in which the AMARA peptide is utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of AMPK and SIK, as well as a generalized experimental workflow for a kinase assay.



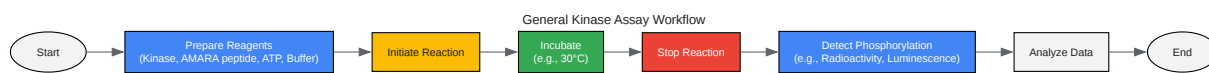
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Caption: A simplified diagram of the AMPK signaling pathway.



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Caption: A simplified diagram of the SIK signaling pathway.



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Caption: A generalized workflow for a kinase assay using the AMARA peptide.

Conclusion

The AMARA peptide is an invaluable tool for the study of AMPK and SIK, providing a specific and reliable substrate for the in vitro characterization of their kinase activity. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings. While the kinetic parameters for AMARA with SIK2 are established, a notable gap in the literature remains regarding the Michaelis-Menten constants for AMPK. Future studies determining these values will further enhance the utility of the AMARA peptide in quantitative enzymology. The continued use of this and other well-characterized substrates will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of these critical kinases and aid in the development of novel therapeutics targeting these pathways.

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